molecular formula C11H20N2 B13154827 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B13154827
M. Wt: 180.29 g/mol
InChI Key: XVNCEYGZCTXFSZ-UHFFFAOYSA-N
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Description

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclopropylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several methods. One common approach involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates. This method employs a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement to produce enantiomerically pure 8-azabicyclo[3.2.1]octanes . The reaction conditions typically involve the use of gold catalysts and specific reaction temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in the study of its biological activities.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C11H20N2/c12-9-5-10-3-4-11(6-9)13(10)7-8-1-2-8/h8-11H,1-7,12H2

InChI Key

XVNCEYGZCTXFSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3CCC2CC(C3)N

Origin of Product

United States

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